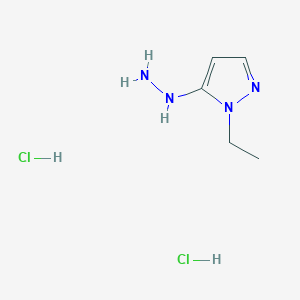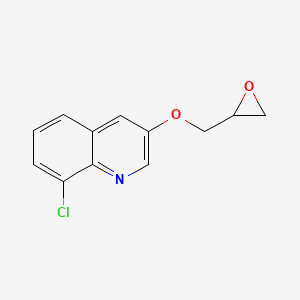![molecular formula C21H22N6O2 B2884722 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840496-58-4](/img/structure/B2884722.png)
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have been shown to have diverse pharmacological and biological properties . They are important in the field of medicinal chemistry due to their potential therapeutic applications .
Synthesis Analysis
Quinoxaline derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with dicarbonyl derivatives . Other methods include oxidation of aromatic diamines with organic materials, intramolecular cyclization of N-substituted aromatic o-diamines, and ring transformation of aryl aromatic compounds .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives typically includes a heterocyclic ring system containing nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, substitution, reduction, condensation, cyclization, and alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary widely depending on their specific structure. Some general properties include being crystalline solids at room temperature and having relatively high melting points .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Heterocyclic compounds, including quinoxalines and their derivatives, are of significant interest due to their diverse chemical properties and reactivity. For instance, the synthesis and properties of 2-(furan-2-yl)thiazolo[5,4-f]quinoline involve the coupling of quinoline-6-amine with furan-2-carbonyl chloride, followed by treatment with P2S5, leading to various electrophilic substitution reactions (El’chaninov & Aleksandrov, 2017). Such methodologies could be relevant for synthesizing or modifying the structure of "(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide," highlighting its potential in organic synthesis and drug development.
Potential Biological Applications
Related research on pyrrolo[1,2-a]quinoxalines indicates their importance in pharmaceutical research and organic synthesis, especially in the selective modification of these compounds for targeted therapeutic applications. For example, direct halogenation methods for pyrrolo[1,2-a]quinoxalines have been developed, demonstrating compatibility with various functional groups and heterocycles (Le et al., 2021). This research suggests that "this compound" could be explored for its biological activity and potential as a pharmaceutical agent.
Material Science and Polymer Chemistry
Quinoxaline derivatives also find applications in material science and polymer chemistry. The synthesis of diphenylquinoxaline-containing AB2 monomers for polymerization into hyperbranched aromatic polyamides illustrates the use of quinoxaline structures in developing advanced materials with specific physical and chemical properties (Baek, Ferguson, & Tan, 2003). Such research indicates the potential of exploring "this compound" in the development of new materials or coatings with novel properties.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-13(2)9-10-23-21(28)17-18-20(26-16-8-4-3-7-15(16)25-18)27(19(17)22)24-12-14-6-5-11-29-14/h3-8,11-13H,9-10,22H2,1-2H3,(H,23,28)/b24-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWPXBMNHOBEOJ-WYMPLXKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CO4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2884641.png)
![N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2884642.png)



![4-(1'-(2-(dimethylamino)ethyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2884649.png)

![N-benzyl-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2884654.png)


![Cyclobutyl(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2884660.png)
![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2884661.png)

